molecular formula C26H32N2O3 B4264167 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide

2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide

Cat. No. B4264167
M. Wt: 420.5 g/mol
InChI Key: OWLOVQQOMURSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide, commonly known as BIPQ, is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives. BIPQ is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. This compound has gained significant attention in scientific research due to its potential as a cancer therapy drug and its ability to enhance the effectiveness of other cancer treatments.

Mechanism of Action

BIPQ exerts its anticancer effects by inhibiting the enzyme 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide. 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is an enzyme that plays a crucial role in DNA repair processes. When DNA is damaged, 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is activated to repair the damage. However, in cancer cells, the DNA repair mechanisms are already compromised. Therefore, the inhibition of 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide by BIPQ leads to the accumulation of DNA damage in cancer cells, which ultimately leads to their death.
Biochemical and Physiological Effects:
BIPQ has been shown to have several biochemical and physiological effects. BIPQ has been found to induce apoptosis (programmed cell death) in cancer cells. Moreover, BIPQ has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. BIPQ has also been found to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BIPQ in lab experiments is its potency as a 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide inhibitor. BIPQ has been found to be more potent than other 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide inhibitors, such as olaparib and rucaparib. Moreover, BIPQ has been shown to be effective in treating tumors that are resistant to other 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide inhibitors. However, one of the limitations of using BIPQ in lab experiments is its toxicity. BIPQ has been found to be toxic to normal cells, which limits its use in clinical settings.

Future Directions

There are several future directions for the research on BIPQ. One of the directions is to explore the potential of BIPQ in combination with other cancer treatments, such as immunotherapy. Moreover, further studies are needed to understand the molecular mechanisms underlying the anticancer effects of BIPQ. Additionally, the development of BIPQ analogs with reduced toxicity to normal cells is an area of future research. Finally, the clinical trials of BIPQ in combination with other cancer treatments are needed to evaluate its effectiveness and safety in humans.

Scientific Research Applications

BIPQ has been extensively studied for its potential use as a cancer therapy drug. The inhibition of 2-(3-butoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide by BIPQ leads to the accumulation of DNA damage in cancer cells, which ultimately leads to their death. BIPQ has been shown to be effective in treating various types of cancer, including breast, ovarian, and pancreatic cancer. Moreover, BIPQ has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-(3-butoxyphenyl)-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O3/c1-4-5-15-31-21-11-8-10-20(17-21)25-18-23(22-12-6-7-13-24(22)28-25)26(29)27-14-9-16-30-19(2)3/h6-8,10-13,17-19H,4-5,9,14-16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLOVQQOMURSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-butoxyphenyl)-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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